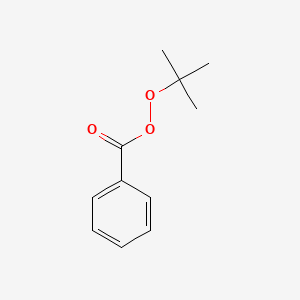

tert-Butyl peroxybenzoate

Description

Significance as a Versatile Free Radical Initiator in Chemical Transformations

The primary significance of tert-butyl peroxybenzoate lies in its function as a free radical initiator. blitchem.comblitchem.com The peroxide bond (-O-O-) within the TBPB molecule is relatively weak and can be cleaved by heat to produce a benzoyloxy radical and a tert-butoxy (B1229062) radical. rsc.org This decomposition is the key step that initiates further chemical reactions. The rate of decomposition is temperature-dependent; for instance, the half-life of TBPB is 10 hours at 104°C, one hour at 124°C, and one minute at 165°C. wikipedia.org

The versatility of TBPB as a radical initiator stems from its ability to be used in a wide range of chemical transformations. guidechem.com The generated free radicals can participate in various reaction pathways, making TBPB a valuable tool for chemists seeking to create new molecules and materials. atamanchemicals.com In some instances, TBPB can also serve as a source of methyl radicals. researchgate.net

Broad Applications in Synthetic Organic Chemistry and Polymer Science Research

The applications of this compound span across synthetic organic chemistry and polymer science research.

In synthetic organic chemistry , TBPB is utilized as an oxidizing agent and a radical generator for C-H functionalization reactions. atamanchemicals.com This allows for the conversion of relatively inert C-H bonds into more reactive functional groups. atamanchemicals.com A notable example is the Kharasch-Sosnovsky oxidation, where TBPB is used to introduce a benzoyloxy group into the allylic position of alkenes in the presence of a copper catalyst. wikipedia.org For instance, the reaction of cyclohexene (B86901) with TBPB and a catalytic amount of copper(I) bromide yields 3-benzoyloxycyclohexene. wikipedia.orgatamanchemicals.com TBPB is also employed in the synthesis of other organic compounds and in mechanistic studies to investigate radical pathways. atamanchemicals.comblitchem.com

In polymer science , TBPB is extensively used as a radical initiator for polymerization reactions. wikipedia.orgblitchem.comblitchem.com It is instrumental in the production of various polymers, including low-density polyethylene (B3416737) (LDPE), polystyrene, polyacrylates, and polyesters. wikipedia.orgatamanchemicals.com The free radicals generated from TBPB initiate the chain-growth process of polymerization, where monomer units are sequentially added to form long polymer chains. blitchem.com TBPB is also used as a crosslinking agent, which improves the mechanical strength, heat resistance, and chemical resistance of polymers. blitchem.comblitchem.com This is particularly important in the production of durable materials for industrial coatings, adhesives, and composites. blitchem.com

Detailed Research Findings

Thermal Decomposition Characteristics

The thermal stability of TBPB is a critical factor in its application. Differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) are techniques used to study its thermal behavior. scientific.net The decomposition of TBPB is an exothermic process. scientific.net The half-life of TBPB, which is the time it takes for 50% of the compound to decompose, is highly dependent on temperature. wikipedia.org

| Temperature (°C) | Half-life |

| 104 | 10 hours |

| 124 | 1 hour |

| 165 | 1 minute |

| Data sourced from Wikipedia wikipedia.org |

The main decomposition products of this compound include carbon dioxide, acetone (B3395972), methane, tert-butanol, benzoic acid, and benzene (B151609). wikipedia.orgatamanchemicals.com

Applications in Polymerization

TBPB is a widely used initiator in various polymerization processes. atamanchemicals.com Its effectiveness is often dependent on the reaction temperature and the specific monomer being polymerized.

| Polymer | Monomer(s) | Typical Polymerization Temperature Range (°C) |

| Low-Density Polyethylene (LDPE) | Ethylene (B1197577) | 220-270 |

| Polystyrene | Styrene (B11656) | 100-140 |

| Polyacrylates | Acrylic Esters | Not specified |

| Unsaturated Polyester (B1180765) Resins | - | Elevated temperatures |

| Data sourced from Ataman Kimya and Wikipedia wikipedia.orgatamanchemicals.com |

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl benzenecarboperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBRNHKUVLOCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024699 | |

| Record name | tert-Butyl perbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl peroxybenzoate, [<= 50% with inert inorganic solid] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Tert-butyl peroxybenzoate, [<= 75% in solution] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. It also is stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Tert-butyl peroxybenzoate, [technically pure] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Liquid; Liquid, Other Solid, Colorless liquid; mp = 8.5 deg C; [Hawley] Colorless to slightly yellow liquid; mp = 8 deg C; [HSDB] | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenecarboperoxoic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxybenzoic acid, t-butyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

234 °F at 760 mmHg (NTP, 1992), 112 °C (decomposes), BP: 75 °C at 0.2 mm Hg | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butyl peroxy benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

200 °F (NTP, 1992), 93.4 °C (200.1 °F) - closed cup, >190 °F (>88 °C) - open cup | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butyl peroxy benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, Soluble in alcohols, esters, ethers, ketones | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butyl peroxy benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.04 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.021 g/cu cm at 25 °C | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butyl peroxy benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.33 mmHg at 122 °F (NTP, 1992), VP: 0.33 mm Hg at 50 °C | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butyl peroxy benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless to slight yellow liquid, Liquid | |

CAS No. |

614-45-9 | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl peroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl peroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl peroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenecarboperoxoic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl perbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl perbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL PEROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54E39145KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | t-Butyl peroxy benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

46 °F (NTP, 1992), 8 °C | |

| Record name | TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butyl peroxy benzoate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2891 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Investigations of Tert Butyl Peroxybenzoate Decomposition Pathways

Thermal Decomposition and Primary Radical Generation

The thermal instability of the peroxide bond (–O–O–) within the tert-butyl peroxybenzoate molecule is the foundation of its utility as a radical initiator. maxapress.commdpi.com When subjected to heat, the molecule undergoes decomposition, generating highly reactive radical species. The rate of this decomposition is temperature-dependent, with a half-life of 10 hours at 104 °C, one hour at 124 °C, and one minute at 165 °C. wikipedia.orgatamanchemicals.comataman-chemicals.com

The primary and rate-determining step in the thermal decomposition of this compound is the unimolecular homolytic cleavage of the weak oxygen-oxygen peroxide bond. maxapress.comcdnsciencepub.com This bond scission results in the formation of two initial radical species. rsc.org The energy required for this homolysis is relatively low, making TBPB an effective initiator at moderate temperatures. scientific.net The calculated thermodynamic energy threshold for the homolytic cleavage of the O–O bond is approximately 1.209 eV (27.9 kcal mol⁻¹). acs.org

Following the homolysis of the peroxide bond, two primary radical species are generated: the tert-butoxyl radical (t-BuO•) and the benzoyloxy radical (PhCOO•). cdnsciencepub.comrsc.org

The benzoyloxy radical is a key intermediate that can undergo further reactions. It exhibits a characteristic broad absorption band in the visible spectrum. acs.org This radical can either abstract a hydrogen atom from a suitable donor or undergo decarboxylation to form a phenyl radical and carbon dioxide. cdnsciencepub.comacs.org The decarboxylation process is often rapid, occurring on a picosecond timescale, and is influenced by the surrounding solvent environment. researchgate.net Studies have shown that the reaction of benzoyloxy radicals with substrates like styrene (B11656) can proceed through addition to the double bond or aromatic substitution. tandfonline.com

The tert-butoxyl radical is another highly reactive species formed during the initial decomposition. researchgate.net It plays a significant role in subsequent reaction pathways, primarily through hydrogen abstraction or a fragmentation process known as β-scission. nih.govprinceton.edu The reactivity of the tert-butoxyl radical is influenced by the bond dissociation energies of the C-H bonds in the surrounding molecules. researchgate.net

| Radical Species | Chemical Formula | Key Characteristics | Subsequent Reactions |

|---|---|---|---|

| tert-Butoxyl Radical | (CH₃)₃CO• | Highly reactive, participates in hydrogen abstraction. researchgate.net | Hydrogen abstraction, β-scission to form methyl radicals and acetone (B3395972). mdpi.comnih.gov |

| Benzoyloxy Radical | C₆H₅COO• | Undergoes rapid decarboxylation. acs.org | Decarboxylation to phenyl radical and CO₂, hydrogen abstraction. cdnsciencepub.comacs.org |

The primary radicals generated from TBPB decomposition can undergo further reactions to produce secondary radicals. A significant secondary pathway is the β-scission of the tert-butoxyl radical. mdpi.com This fragmentation process involves the breaking of a carbon-carbon bond, leading to the formation of a methyl radical (•CH₃) and an acetone molecule. mdpi.comrsc.org

This β-methyl scission is a well-known fragmentation process for alkoxy radicals and provides an alternative route for generating methyl radicals in organic synthesis. mdpi.comresearchgate.net The competition between hydrogen atom transfer (HAT) by the tert-butoxyl radical and its β-scission can be influenced by reaction conditions, such as temperature and the presence of catalysts. nih.gov In some iron-catalyzed reactions, TBPB has been shown to be a good source of methyl radicals through this pathway. mdpi.comresearchgate.net

Characterization of Initial Radical Species (e.g., tert-Butoxyl and Benzoyloxy Radicals)

Influence of Reaction Environment on Decomposition Mechanism

The decomposition of this compound is not solely governed by temperature; the surrounding chemical environment plays a crucial role in directing the decomposition pathways and influencing the rate of radical generation.

Various catalysts can significantly accelerate the decomposition of TBPB, often by facilitating the cleavage of the peroxide bond at lower temperatures. wikipedia.orgatamanchemicals.comataman-chemicals.com Metal ions are particularly effective catalysts. atamanchemicals.comwikipedia.orgatamanchemicals.com For instance, copper salts, such as copper(I) bromide and copper(II) trifluoromethanesulfonate (B1224126), are used to catalyze reactions involving TBPB, such as the Kharasch-Sosnovsky oxidation for the allylic oxidation of alkenes. wikipedia.orgatamanchemicals.com In these reactions, the metal catalyst interacts with the peroxide, promoting the formation of radical intermediates.

Iron catalysts have also been shown to influence the decomposition, particularly in promoting the β-methyl scission of the tert-butoxyl radical to generate methyl radicals. mdpi.com The presence of a catalyst can alter the selectivity of the radical reactions, favoring certain pathways over others. For example, in the presence of palladium salts, TBPB can act as a hydrogen acceptor in the oxidative coupling of benzene (B151609) and furans with olefins. atamanchemicals.com

Impurities and additives present in the reaction mixture can have a profound impact on the thermal stability and decomposition mechanism of TBPB. researchgate.netresearcher.life

Acids and Bases: Strong acids and bases can accelerate the decomposition of TBPB even at low concentrations. atamanchemicals.comwikipedia.orgatamanchemicals.com The presence of acidic or alkaline impurities can lower the onset temperature of decomposition, potentially leading to a thermal runaway reaction. researchgate.netnih.gov For example, contamination with sulfuric acid (H₂SO₄) has been shown to lower the self-accelerating decomposition temperature (SADT) of TBPB. researchgate.net

Metal Ions: As mentioned in the context of catalysts, metal ions can significantly promote decomposition. atamanchemicals.comwikipedia.orgatamanchemicals.com Contact with certain metals or their salts can dangerously enhance the reactivity of TBPB, accelerating decomposition. atamanchemicals.comarkema.com

Ionic Liquids: The effect of ionic liquids on TBPB decomposition is complex and depends on the specific ionic liquid used. researchgate.net Some ionic liquids can act as catalysts, decreasing the activation energy for decomposition, while others may have an inhibitory effect. researchgate.netiaea.org For example, studies have investigated the influence of ionic liquids like 1-propyl-3-methylimidazolium iodide ([PMIM][I]) and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) on the thermal decomposition characteristics of TBPB. researchgate.net Research has also explored the use of ionic liquids in the dissolution of biomass, a field where radical initiators like TBPB could potentially be employed. acs.org

Other Additives: The presence of other organic materials, such as solvents or inhibitors like p-tert-butylcatechol (TBC), can also modify the decomposition behavior. researcher.life Dilution with a high-boiling solvent generally increases the SADT, enhancing storage and handling safety. atamanchemicals.comwikipedia.org

| Factor | Effect on Decomposition | Examples |

|---|---|---|

| Catalysts (Metal Ions) | Accelerates decomposition, can alter reaction pathways. wikipedia.orgatamanchemicals.comataman-chemicals.com | Copper(I) bromide, Copper(II) trifluoromethanesulfonate, Iron salts. wikipedia.orgatamanchemicals.commdpi.com |

| Acids | Accelerates decomposition, lowers onset temperature. atamanchemicals.comresearchgate.net | Sulfuric acid (H₂SO₄). researchgate.net |

| Bases | Accelerates decomposition. atamanchemicals.comwikipedia.orgatamanchemicals.com | Sodium hydroxide (B78521) (NaOH). researchgate.net |

| Ionic Liquids | Can either catalyze or inhibit decomposition depending on the specific ionic liquid. researchgate.netiaea.org | [PMIM][I], [BMIM][BF₄]. researchgate.net |

Effects of Catalysts on Radical Generation

Spectroscopic and Computational Approaches to Mechanistic Elucidation

The decomposition of this compound (TBPB) involves complex radical pathways that have been investigated using a combination of advanced spectroscopic and computational techniques. These methods provide detailed insights into the formation of transient radical species, the energetics of bond cleavage, and the dynamics of the decomposition process.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Trapping and Qualitative Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the direct and indirect detection of free radicals. In the study of TBPB decomposition, EPR is often used in conjunction with spin trapping agents to identify the short-lived radical intermediates formed during the reaction. researchgate.netmaxapress.commaxapress.com

The thermal decomposition of TBPB is initiated by the homolytic cleavage of the weak peroxide (-O-O-) bond, which is highly sensitive to heat, impact, and friction. maxapress.commaxapress.com This primary step generates a benzoyloxy radical and a tert-butoxy (B1229062) radical. rsc.org These primary radicals can then undergo further reactions, such as decarboxylation of the benzoyloxy radical to form a phenyl radical and carbon dioxide, and fragmentation of the tert-butoxy radical.

To identify these transient radicals, spin trapping experiments are performed. A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. maxapress.commaxapress.com The spin trap reacts with the transient radicals to form more stable radical adducts, which have longer lifetimes and can be detected by EPR. maxapress.commaxapress.comresearchgate.net The resulting EPR spectrum provides information about the structure of the trapped radical through the analysis of the hyperfine coupling constants. maxapress.com For instance, different spin adducts are formed with the various radicals generated during TBPB decomposition, and these adducts exhibit distinct absorption peaks in the EPR spectrum, allowing for the qualitative analysis of the radical species present. maxapress.commaxapress.com

In a typical experiment, TBPB is heated in the presence of DMPO, and the EPR spectrum is recorded at a specific temperature, for example, 110 °C. maxapress.com The analysis of the spectrum can confirm the presence of various radical species, providing crucial evidence for the proposed decomposition mechanism. maxapress.commaxapress.com Studies have also utilized EPR to investigate the effect of inhibitors, such as 2,2,6,6-tetramethylpiperidinooxy (TEMPO), on the radical generation process. maxapress.commaxapress.com

Electron Transmission Spectroscopy (ETS) for Gas-Phase Anion States

Electron Transmission Spectroscopy (ETS) is an experimental technique used to determine the energies of temporary anion states (resonances) in gas-phase molecules. acs.orgresearchgate.net For this compound, ETS has been employed to probe the empty-level structure and identify the energies at which the molecule can capture an electron to form a transient negative ion. researchgate.netacs.org

The energy and nature of the gas-phase temporary anion states of TBPB in the 0–6 eV range have been determined for the first time using ETS. researchgate.netacs.org The first anion state, resulting from electron capture into a delocalized π* molecular orbital with significant ring and carbonyl character, is found to be close to zero energy. researchgate.netacs.org This is considerably more stable (by about 2 eV) than the ground (σ) anion state of saturated peroxides. researchgate.net The ET spectrum of TBPB also shows a feature around 2.0 eV, which is attributed to the σO–O resonance. acs.org

The formation of these temporary anion states is a key step in understanding the subsequent dissociative processes. The energies of these states, known as vertical attachment energies (VAEs), correspond to the negative of the vertical electron affinities. acs.org

Dissociative Electron Attachment Spectroscopy (DEAS) for Anion Fragments

Dissociative Electron Attachment Spectroscopy (DEAS) is a technique that measures the yields of different negative fragment ions produced as a function of the incident electron energy. researchgate.netacs.org It reveals the dissociative decay channels of the unstable parent molecular anions formed through electron capture. acs.org

For TBPB, DEAS studies have been conducted in the 0–14 eV energy range. researchgate.netacs.org A significant finding is a large DEA cross-section for the production of the benzoyloxy anion (PhCOO⁻, m/e = 121) along with the corresponding tert-butoxy neutral radical. researchgate.netacs.org This fragmentation, resulting from the cleavage of the O–O bond, shows maxima at incident electron energies of zero, 0.7, and 1.3 eV. researchgate.netacs.org These peaks are associated with the dissociation of the first three temporary anion states: the π₁, π₂, and σ*O–O anions. acs.org

In addition to the major PhCOO⁻ fragment, a variety of other anion fragments are observed, although with much smaller intensities. acs.org These include fragments with m/e = 77, attributed to the phenyl anion (C₆H₅⁻), and m/e = 57. acs.org The assignment of these fragments is supported by theoretical calculations. acs.org

| Mass-to-Charge Ratio (m/e) | Assigned Anion Fragment | Peak Electron Energies (eV) | Associated Parent Anion State |

|---|---|---|---|

| 121 | PhCOO⁻ (Benzoyloxy anion) | 0, 0.7, 1.3 | π₁, π₂, σO–O |

| 77 | C₆H₅⁻ (Phenyl anion) | ~4.5 | π₄ |

| 57 | C₃H₅O⁻ | 0.9, 2.2 | - |

Density Functional Theory (DFT) Calculations for Reaction Energies and Bond Dissociation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the decomposition of TBPB, providing insights into reaction energies, bond dissociation energies (BDEs), and the geometries of transient species. acs.orgfigshare.comdntb.gov.uampg.de

DFT calculations, often using functionals like B3LYP, have been crucial in supporting and interpreting experimental findings from techniques like ETS and DEAS. acs.orgacs.org For example, DFT calculations have been used to optimize the geometry of the TBPB molecule in its ground neutral state and to calculate the energies of its molecular orbitals. acs.org These calculations show that the first three empty molecular orbitals are of π, π, and σ*O–O character, respectively. acs.org

A key parameter in understanding the initial step of TBPB decomposition is the O–O bond dissociation energy. DFT calculations at the B3LYP/6-31+G(d) level predict the thermodynamic energy threshold for the homolytic cleavage of the O–O bond to be 1.209 eV (27.9 kcal/mol). acs.org Another study using the B3LYP/6-31G(d) basis set reported a value of 1.372 eV (31.6 kcal/mol). acs.org These values are lower than that of di-tert-butyl peroxide, indicating that the O–O bond in TBPB is weaker and more prone to cleavage. acs.org

DFT has also been employed to calculate the thermodynamic thresholds for the formation of various anion fragments observed in DEAS, helping to assign the observed peaks to specific dissociation channels. acs.org Furthermore, DFT studies have been used to investigate the reaction mechanisms of processes involving TBPB, such as the cyanomethylation of aryl alkynoates, by calculating the free energy profiles of proposed pathways. rsc.org

| Computational Method | BDE (eV) | BDE (kcal/mol) | Reference |

|---|---|---|---|

| B3LYP/6-31+G(d) | 1.209 | 27.9 | acs.org |

| B3LYP/6-31G(d) | 1.372 | 31.6 | acs.org |

Molecular Dynamics Simulations (e.g., ReaxFF) for Decomposition Dynamics

Molecular dynamics (MD) simulations provide a way to study the time evolution of a system of interacting atoms or molecules, offering a dynamic picture of chemical processes. For complex reactive systems like the decomposition of TBPB, reactive force fields such as ReaxFF are particularly useful. dp.tech ReaxFF can model the formation and breaking of chemical bonds during a simulation, allowing for the investigation of reaction mechanisms and dynamics in large, complex systems. dp.tech

ReaxFF molecular dynamics simulations have been used to investigate the pyrolysis of peroxides, providing insights into the microscopic decomposition mechanisms. dp.tech While specific ReaxFF studies focusing solely on TBPB are not detailed in the provided context, the methodology is applicable and has been used for similar compounds like tert-butyl hydroperoxide. dp.tech These simulations can complement experimental and quantum mechanical studies by providing a detailed, time-resolved view of the decomposition process, including the sequence of bond-breaking and bond-forming events and the lifetimes of various intermediate species.

Kinetic Analysis of Tert Butyl Peroxybenzoate Reactions

Thermal Decomposition Kinetics

The thermal decomposition of tert-butyl peroxybenzoate is an exothermic process that can lead to runaway reactions if not properly controlled. researchgate.netscientific.net Kinetic analysis of this decomposition is performed under both isothermal and non-isothermal conditions to determine key parameters like activation energy and the reaction model, which are vital for assessing thermal hazards. scientific.net

Isothermal kinetic studies of TBPB decomposition are conducted at a constant temperature using techniques such as Thermal Activity Monitoring (TAM III). scientific.net These studies help in determining the thermokinetic parameters under steady temperature conditions. By analyzing the heat flow data at different, but constant, temperatures, researchers can predict the thermal hazard properties of TBPB. scientific.net For instance, isothermal analysis can be used to simulate the behavior of TBPB in various reactor sizes and predict critical safety parameters. scientific.net

One approach involves using isothermal kinetic algorithms to evaluate the heat of decomposition (ΔHd), activation energy (Ea), and other safety indicators. scientific.netgrafiati.com These parameters are essential for establishing safe storage and transportation conditions to prevent violent runaway reactions. scientific.net

Non-isothermal kinetic studies involve heating the TBPB sample at a constant rate and monitoring its decomposition. maxapress.com Differential Scanning Calorimetry (DSC) is a common technique for these studies, where experiments are run at multiple heating rates (e.g., 2.0, 4.0, 6.0, 8.0, and 10.0 °C/min). maxapress.com The data from these experiments, specifically the exothermic peaks at different heating rates, are used to understand the thermal decomposition behavior and calculate kinetic parameters. maxapress.comdoi.org

These studies have shown that TBPB decomposition typically occurs in a single stage. researchgate.net The thermokinetic parameters derived from non-isothermal methods are crucial for predicting the thermal hazard of TBPB. scientific.netgrafiati.com

Isoconversional methods are powerful tools for determining the apparent activation energy (Ea) of TBPB thermal decomposition without assuming a specific reaction model. These "model-free" methods analyze the reaction rate at different degrees of conversion (α). maxapress.commaxapress.com

Commonly used isoconversional methods include:

Kissinger-Akahira-Sunose (KAS): This method involves plotting ln(β/T²) against 1/T for different heating rates (β) to determine Ea. maxapress.commaxapress.com Studies have used the KAS method to calculate an average activation energy for TBPB decomposition. maxapress.com

Flynn-Wall-Ozawa (FWO): The FWO method plots log(β) against 1/T. doi.orgmaxapress.com It has been applied to analyze the decomposition of TBPB and its mixtures, showing consistent results with other methods. doi.org

Starink: This method is considered to provide higher accuracy in calculating activation energy compared to KAS and FWO. nih.govsemanticscholar.org It has been used to determine the Ea of TBPB decomposition, with results showing a gradual decrease in Ea as the conversion rate increases. maxapress.com

Friedman: As a differential isoconversional model, the Friedman method is also widely used to capture the full extent of conversion at various heating rates. doi.orgcssjj.com.cn

Interactive Table: Apparent Activation Energy of TBPB Decomposition using Isoconversional Methods

| Isoconversional Method | Average Activation Energy (Ea) (kJ/mol) | Reference |

| Kissinger-Akahira-Sunose (KAS) | 96.80 | maxapress.com |

| Flynn-Wall-Ozawa (FWO) | 98.72 | maxapress.com |

| Starink | 97.14 | maxapress.com |

| Friedman | 91.47 - 177.35 (range) | sci-hub.se |

| Kissinger | 92.41 | doi.org |

To further describe the reaction kinetics, various mathematical models are applied to the experimental data.

Arrhenius Model: This fundamental model relates the reaction rate constant to the activation energy and temperature. researchgate.netdoi.org It is used in conjunction with data from techniques like Accelerated Rate Calorimetry (ARC) to determine thermokinetic parameters under pseudoadiabatic conditions. doi.org

Coats-Redfern Model: This model is used to determine kinetic parameters like activation energy, reaction order, and the rate constant from thermogravimetric analysis (TGA) data. dp.tech It has been applied to study the polymerization of styrene (B11656) initiated by TBPB.

Ozawa Model: This model is another integral method used to analyze non-isothermal data and determine kinetic parameters. researchgate.net

Kamal Model: This autocatalytic reaction model is particularly useful for describing the curing kinetics of thermoset resins where the reaction rate is influenced by both the concentration of reactants and the accumulation of products. researchgate.netd-nb.info A modified Kamal model, which includes a diffusion factor, has been shown to be suitable for describing the curing of unsaturated polyester (B1180765) resins catalyzed by TBPB and cobalt octoate. researchgate.net The model can successfully predict time profiles during the molding process. researchgate.net

Interactive Table: Kinetic Models Applied to TBPB Reactions

| Kinetic Model | Application | Key Findings | Reference |

| Arrhenius | Thermal decomposition analysis | Determines thermokinetic parameters under pseudoadiabatic conditions. | doi.org |

| Coats-Redfern | Polymerization kinetics | Evaluates activation energy and reaction order for styrene polymerization. | |

| Ozawa | Thermal decomposition analysis | Used to study kinetic parameters of TBPB decomposition. | researchgate.net |

| Kamal | Curing kinetics of resins | Modified model accurately predicts curing profiles of unsaturated polyester resins. | researchgate.net |

Determination of Apparent Activation Energy via Isoconversional Methods (e.g., Kissinger-Akahira-Sunose (KAS), Flynn-Wall-Ozawa (FWO), Starink, Friedman)

Reaction Kinetics in Catalyzed Systems

The decomposition of this compound can be accelerated by various substances, including amines, metal ions, strong acids, and bases. atamanchemicals.comwikipedia.org This catalytic effect is crucial in synthetic organic chemistry. For instance, in the presence of copper(I) bromide, TBPB is used for the allylic oxidation of alkenes, a reaction known as the Kharasch-Sosnovsky oxidation. wikipedia.org Similarly, a combination of copper(I) and copper(II) salts catalyzes the oxidation of substituted oxazolines and thiazolines. wikipedia.org

In the curing of unsaturated polyester resins, cobalt octoate acts as a promoter, enhancing the curing reaction initiated by TBPB. researchgate.net The addition of this promoter leads to a reduction in both the time and temperature required for curing. researchgate.net The kinetics of such catalyzed systems are often studied using models like the Kamal model to understand the role of the catalyst and optimize the reaction conditions. researchgate.net

Half-Life Studies and Their Implications for Reaction Control

The half-life (t1/2) of an initiator is the time required for 50% of the peroxide to decompose at a specific temperature. atamanchemicals.comwikipedia.org This parameter is critical for controlling polymerization and curing reactions, as it dictates the rate at which free radicals are generated. atamanchemicals.com

For this compound, the half-life is highly temperature-dependent:

10 hours at 104 °C atamanchemicals.comwikipedia.org

1 hour at 124 °C atamanchemicals.comwikipedia.org

1 minute at 165 °C atamanchemicals.comwikipedia.org

This predictable decomposition rate allows chemists to tailor reaction conditions by adjusting the temperature to control the generation of radicals. atamanchemicals.com By selecting a temperature that corresponds to a suitable half-life, the initiation of polymerization can be effectively managed. For example, in the polymerization of styrene, TBPB is active in the temperature range of 100-140°C. atamankimya.com For high-pressure ethylene (B1197577) polymerization, it is active between 220-270°C and is often used with other peroxides to achieve a broad spectrum of polymerization temperatures. atamanchemicals.com The predictable kinetics and clean decomposition profile of TBPB make it a reliable model peroxide for studying reaction mechanisms and validating computational models. atamanchemicals.com

Applications of Tert Butyl Peroxybenzoate in Advanced Organic Synthesis

C-H Functionalization Methodologies

The activation and functionalization of C-H bonds is a primary goal in modern synthetic chemistry, aiming to build molecular complexity from simple hydrocarbon skeletons. TBPB is a key reagent in this field, enabling a range of transformations through radical-mediated pathways. atamanchemicals.com

Selective Oxidation of Allylic and Benzylic Positions

A significant application of tert-butyl peroxybenzoate is the selective oxidation of C-H bonds at allylic and benzylic positions, which are inherently more reactive due to their proximity to π-systems. atamanchemicals.com The Kharasch-Sosnovsky reaction, first reported in 1958, is a classic example of this transformation, achieving the allylic oxidation of olefins to furnish allylic benzoates. wikipedia.orgchem-station.com This reaction is typically catalyzed by copper salts, such as copper(I) bromide. wikipedia.orgnih.gov

The proposed mechanism involves the activation of TBPB by a Cu(I) catalyst to generate a tert-butoxy (B1229062) radical (tBuO•). nih.gov This radical then abstracts a hydrogen atom from the allylic position of the alkene, creating an allylic radical. This radical intermediate subsequently couples with a copper(II)-benzoate species to form the final allylic benzoate (B1203000) product. nih.gov

Research has demonstrated that modifications to the catalytic system can enhance the reaction's scope and efficiency. For instance, using copper(II) trifluoromethanesulfonate (B1224126) with a base like DBN or DBU has yielded up to 80% of allylic benzoates from acyclic olefins. atamanchemicals.com Furthermore, a modified Kharasch-Sosnovsky oxidation using a mix of Cu(I) and Cu(II) salts can effectively oxidize substituted oxazolines and thiazolines to their corresponding oxazoles and thiazoles. wikipedia.org

Table 1: Examples of Copper-Catalyzed Allylic Oxidation with TBPB

| Substrate | Catalyst | Product | Yield (%) | Reference |

| Cyclohexene (B86901) | CuBr | 3-Benzoyloxycyclohexene | 71-80% | atamanchemicals.com |

| Acyclic Olefins | Cu(OTf)₂/DBN | Allylic Benzoates | up to 80% | atamanchemicals.com |

| Oleanolic Acid Precursor | CuBr | OBz Intermediate | N/A | wikipedia.org |

| Taxol Precursor | CuBr | C-5 Brominated Intermediate | 62% | wikipedia.orgchem-station.com |

Oxidative Coupling Reactions

This compound is an effective oxidant in oxidative coupling reactions, particularly in cross-dehydrogenative coupling (CDC), where two different C-H bonds are joined. rsc.orgrsc.org These reactions offer a highly atom- and step-economical approach to forming new C-C bonds without the need for pre-functionalized starting materials. rsc.org

A notable example is the transition-metal-free, TBPB-promoted regioselective C-3 acylation or benzoylation of 2H-indazoles. rsc.orgresearchgate.net In this protocol, TBPB acts as the oxidant to couple various 2H-indazoles with aldehydes, benzyl (B1604629) alcohols, or styrenes. rsc.orgresearchgate.net The reaction proceeds via a free-radical mechanism where an acyl radical, generated in situ from the coupling partner, adds to the C-3 position of the indazole. rsc.orgresearchgate.net This method demonstrates broad substrate scope and functional group tolerance, furnishing a diverse array of 3-(acyl/benzoyl)-2H-indazoles in yields of up to 87%. rsc.orgresearchgate.net

Another application involves the palladium-catalyzed oxidative coupling of aromatics, like benzene (B151609) and furans, with olefins, where TBPB serves as the hydrogen acceptor to facilitate the alkenylation. wikipedia.org

Table 2: TBPB-Promoted C-3 Acylation/Benzoylation of 2-Aryl-2H-indazoles

| Indazole Substrate | Coupling Partner | Product | Yield (%) | Reference |

| 2-Phenyl-2H-indazole | Benzaldehyde | 3-Benzoyl-2-phenyl-2H-indazole | 85% | researchgate.net |

| 2-(4-Chlorophenyl)-2H-indazole | 4-Methylbenzaldehyde | 3-(4-Methylbenzoyl)-2-(4-chlorophenyl)-2H-indazole | 87% | researchgate.net |

| 2-(4-Methoxyphenyl)-2H-indazole | Benzyl Alcohol | 3-Benzoyl-2-(4-methoxyphenyl)-2H-indazole | 78% | researchgate.net |

| 2-Phenyl-2H-indazole | Styrene (B11656) | 3-Benzoyl-2-phenyl-2H-indazole | 72% | researchgate.net |

Radical-Mediated C-H Activation

The core function of TBPB in C-H functionalization is its ability to act as a source of reactive radicals. atamanchemicals.com Upon thermal or catalytic inducement, the weak O-O bond in TBPB undergoes homolytic cleavage to produce a benzoyloxy radical (BzO•) and a tert-butoxy radical (tBuO•). mdpi.com

The tert-butoxy radical is a key intermediate that drives C-H activation. It can abstract a hydrogen atom from a substrate (a process known as Hydrogen Atom Transfer or HAT) to generate a substrate-centered radical. nih.gov This newly formed radical can then engage in various bond-forming events. The Kharasch-Sosnovsky reaction is a prime example of this pathway, where the tBuO• radical initiates the process by abstracting an allylic hydrogen. nih.gov

In some cases, the tert-butoxy radical can undergo a β-scission reaction, yielding acetone (B3395972) and a highly reactive methyl radical (•CH₃). mdpi.com This pathway allows TBPB to serve as a methyl source for C-H methylation reactions. mdpi.com The choice between HAT and β-scission is influenced by reaction conditions and the substrate's nature. nih.gov These radical-mediated processes enable the conversion of relatively inert hydrocarbons into more complex and functionalized molecules, which is particularly valuable for the late-stage modification of pharmaceuticals and other bioactive compounds. atamanchemicals.com

Peroxidation Reactions with Organic Substrates

TBPB and related hydroperoxides are also used to directly install a peroxy group onto organic molecules. These reactions often employ metal catalysis to control selectivity and reactivity.

Peroxidation of Benzyl Nitriles and Alcohols

Research has shown that benzyl nitriles and benzyl alcohols can be effectively converted into tert-butyl perbenzoates using peroxide-based systems. beilstein-journals.orgsemanticscholar.org In a copper-catalyzed reaction, monosubstituted benzyl nitriles react with tert-butyl hydroperoxide (TBHP), a compound closely related to TBPB, to yield tert-butyl perbenzoates. beilstein-journals.orgresearchgate.net The reaction proceeds at room temperature without a solvent, using copper(II) acetate (B1210297) as the catalyst. beilstein-journals.org The proposed mechanism involves the formation of a peroxide intermediate, which then undergoes a Kornblum–DeLaMare rearrangement to give a benzoyl cyanide, which is subsequently attacked by TBHP to form the final perbenzoate product. beilstein-journals.orgsemanticscholar.org

Similarly, benzyl alcohols can be transformed into tert-butyl perbenzoates. beilstein-journals.org This conversion is achieved using a system of tert-butyl hydroperoxide (TBHP) and a catalytic amount of TBAI (tetrabutylammonium iodide). beilstein-journals.org In this process, TBHP first oxidizes the benzyl alcohol to an aldehyde intermediate. beilstein-journals.org A subsequent radical-mediated pathway involving hydrogen atom abstraction and radical recombination leads to the formation of the target tert-butyl perbenzoate. beilstein-journals.org

Table 3: Synthesis of tert-Butyl Perbenzoates from Benzyl Precursors

| Precursor | Reagent System | Product | Key Mechanistic Step | Reference |

| Benzyl Nitriles | TBHP / Cu(OAc)₂ | tert-Butyl Perbenzoates | Kornblum–DeLaMare Rearrangement | beilstein-journals.orgsemanticscholar.org |

| Benzyl Alcohols | TBHP / TBAI | tert-Butyl Perbenzoates | Radical Recombination | beilstein-journals.org |

Peroxidation of Malonodinitriles and Cyanoacetic Esters

The selective peroxidation of compounds with active methylene (B1212753) groups, such as malonodinitriles and cyanoacetic esters, has been successfully achieved using tert-butyl hydroperoxide (TBHP) under copper catalysis. beilstein-journals.orgthieme-connect.com This method allows for the introduction of a peroxide group at the α-position without causing oxidative degradation of the substrate, affording the corresponding unsymmetrical peroxides in good yields (63-94%). beilstein-journals.orgthieme-connect.com

The proposed mechanism suggests that the dinitrile or ester substrate interacts with a Cu(II) salt to form a complex. beilstein-journals.org This complex then reacts with a tert-butylperoxy radical (tBuOO•), which is generated from TBHP via the Cu(I)/Cu(II) redox cycle, to form the target peroxide and regenerate Cu(I). beilstein-journals.org This method is efficient and does not require a large excess of reagents. thieme-connect.com Peroxidation of these substrates can also be achieved using a TBAI/TBHP system. beilstein-journals.orgresearchgate.net

Table 4: Peroxidation of Active Methylene Compounds

| Substrate Type | Reagent System | Product | Yield Range (%) | Reference |

| Malononitriles | TBHP / Cu(II) | α-Peroxy Malononitriles | 63-94% | beilstein-journals.orgthieme-connect.com |

| Cyanoacetic Esters | TBHP / Cu(II) | α-Peroxy Cyanoacetic Esters | 63-94% | beilstein-journals.orgthieme-connect.com |

| Cyanoacetic Esters | TBAI / TBHP | α-Peroxy Cyanoacetic Esters | N/A | beilstein-journals.orgresearchgate.net |

| Malonic Esters | TBAI / TBHP | α-Peroxy Malonic Esters | N/A | beilstein-journals.orgresearchgate.net |

Specific Synthetic Transformations

A significant application of this compound is in the direct α-methylation of 1,3-dicarbonyl compounds. researchgate.netacs.org This method presents a valuable alternative to traditional methylation strategies that often employ methyl iodide. acs.orgacs.orgnih.gov In this transformation, TBPB uniquely serves a dual purpose: it acts as both the radical initiator and the source of the methyl group. researchgate.netacs.orgacs.orgnih.govataman-chemicals.com

The reaction is typically promoted by a copper catalyst and proceeds under nearly neutral conditions. acs.org The proposed mechanism begins with the thermal homolytic cleavage of TBPB, which generates a tert-butoxy radical. acs.org This radical then undergoes β-scission to form a methyl radical and acetone. acs.org The 1,3-dicarbonyl compound reacts with the copper(II) catalyst to form a copper enolate intermediate. acs.org The final step involves the reaction of this enolate with the methyl radical to yield the α-methylated product and regenerate a Cu(I) species, which is then oxidized back to Cu(II) to continue the catalytic cycle. acs.org This process provides α-methylated derivatives in moderate to good yields and is compatible with various ester groups, including methyl, ethyl, and benzyl esters. acs.org

Table 1: Substrate Scope for TBPB-Promoted α-Methylation of 1,3-Dicarbonyl Compounds Reaction conditions: 1,3-dicarbonyl compound (0.5 mmol), catalyst (5 mol %), and TBPB (1.0 mmol) in PhCl (3 mL) at 100-120 °C. acs.org

| Substrate (1,3-Dicarbonyl Compound) | Product | Yield (%) |

| Diethyl malonate | Diethyl 2-methylmalonate | 75 |

| Dibenzyl malonate | Dibenzyl 2-methylmalonate | 72 |

| Ethyl acetoacetate | Ethyl 2-methylacetoacetate | 68 |

| Methyl acetoacetate | Methyl 2-methylacetoacetate | 70 |

| Acetylacetone | 3-Methyl-2,4-pentanedione | 81 |

This compound is instrumental in the multicomponent synthesis of 3-substituted quinoxalin-2(1H)-ones, which are significant heterocyclic scaffolds in medicinal chemistry. nih.govthieme-connect.comchim.it One notable strategy involves a three-component reaction between a quinoxalin-2(1H)-one, a styrene, and TBPB, catalyzed by a copper salt like CuCl. nih.govthieme-connect.com This method allows for the simultaneous formation of new C-C and C-O bonds in the final product. nih.gov

The proposed reaction mechanism is initiated by the thermal cleavage of TBPB into benzoyloxy and tert-butoxy radicals. nih.gov The tert-butoxy radical then adds to the styrene, generating an alkyl radical. nih.gov This alkyl radical subsequently attacks the C-3 position of the quinoxalin-2(1H)-one to form a nitrogen-centered radical intermediate. nih.gov A single-electron transfer to the Cu(II) species, followed by deprotonation, furnishes the desired 3-substituted quinoxalin-2(1H)-one. nih.gov TBPB has also been employed as an oxidant in the C-3 benzylation of quinoxalin-2-ones using methylarenes as the benzylation source under microwave irradiation. chim.it

Table 2: Copper-Catalyzed Three-Component Synthesis of 3-Substituted Quinoxalin-2(1H)-ones nih.gov

| Quinoxalin-2(1H)-one | Styrene | Product | Yield (%) |

| 1-Methylquinoxalin-2(1H)-one | Styrene | 1-Methyl-3-(2-oxo-2-phenylethyl)quinoxalin-2(1H)-one | 75 |

| 1-Methylquinoxalin-2(1H)-one | 4-Methylstyrene | 1-Methyl-3-(2-oxo-2-(p-tolyl)ethyl)quinoxalin-2(1H)-one | 72 |

| 1-Methylquinoxalin-2(1H)-one | 4-Chlorostyrene | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-methylquinoxalin-2(1H)-one | 68 |

| Quinoxalin-2(1H)-one | Styrene | 3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one | 65 |

In the field of alkene functionalization, TBPB serves as a key initiator in the iron-catalyzed carboazidation of alkenes. mdpi.comnih.gov This reaction is a powerful tool for synthesizing amino acid precursors and other valuable organoazides. mdpi.comnih.govresearchgate.net TBPB's role is to generate the initial carbon-centered radical that drives the reaction cascade. mdpi.com

Mechanistic studies reveal that a single electron transfer (SET) between the iron catalyst and TBPB initiates the process, generating a methyl radical, an Fe(III) species, and acetone. mdpi.com This iron-catalyzed β-methyl scission of the tert-butoxy radical is a remarkably facile process. mdpi.comresearchgate.net A radical relay then occurs between the newly formed methyl radical and an alkyl iodide, producing a different carbon radical. mdpi.com This carbon radical adds to the alkene, creating an internal radical intermediate which is then trapped by an azide (B81097) source, often TMSN₃, to yield the final carboazidation product. mdpi.comresearchgate.net This strategy is effective for a wide range of alkenes, including challenging aryl alkenes, under mild conditions. nih.gov

A transition-metal-free, oxidative cross-dehydrogenative coupling (CDC) protocol utilizes TBPB for the regioselective direct C-3 acylation or benzoylation of 2H-indazoles. rsc.orgresearchgate.net This cost-effective method employs aldehydes, benzyl alcohols, or styrenes as the acyl or benzoyl source, with TBPB acting as the oxidant. rsc.orgresearchgate.netniperraebareli.edu.in The reaction proceeds via a free-radical mechanism, demonstrating broad substrate scope and good functional group tolerance, furnishing a variety of 3-(acyl/benzoyl)-2H-indazoles in high yields. rsc.orgresearchgate.net

The process is initiated by the generation of an acyl radical from the aldehyde, benzyl alcohol, or styrene precursor, facilitated by TBPB. rsc.org This acyl radical then adds to the C-3 position of the 2H-indazole ring system, leading to the functionalized product after a subsequent oxidation/deprotonation step. rsc.org The utility of this method has been showcased through gram-scale synthesis and its application in preparing an anti-inflammatory agent. rsc.org

Table 3: TBPB-Promoted C-3 Acylation/Benzoylation of 2-Aryl-2H-indazoles rsc.org Reaction conditions: 2H-Indazole (1 equiv.), Aldehyde/Alcohol/Styrene (2-3 equiv.), TBPB (2.5-3 equiv.) in Chlorobenzene at 110 °C.

| 2H-Indazole Substrate | Coupling Partner | Product | Yield (%) |

| 2-Phenyl-2H-indazole | Benzaldehyde | (2-Phenyl-2H-indazol-3-yl)(phenyl)methanone | 87 |

| 2-Phenyl-2H-indazole | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(2-phenyl-2H-indazol-3-yl)methanone | 85 |

| 2-(4-Methoxyphenyl)-2H-indazole | Benzaldehyde | (2-(4-Methoxyphenyl)-2H-indazol-3-yl)(phenyl)methanone | 82 |

| 2-Phenyl-2H-indazole | Benzyl alcohol | (2-Phenyl-2H-indazol-3-yl)(phenyl)methanone | 75 |

| 2-Phenyl-2H-indazole | Styrene | (2-Phenyl-2H-indazol-3-yl)(phenyl)methanone | 68 |

TBPB is a crucial component in several metal-catalyzed asymmetric reactions, where it functions as an oxidant to enable the enantioselective formation of products. researchgate.netdntb.gov.ua A prominent example is the copper-catalyzed asymmetric allylic oxidation of olefins, known as the Kharasch-Sosnovsky reaction. ataman-chemicals.comkobe-u.ac.jpacs.orgpku.edu.cn In this reaction, chiral ligands coordinate to a copper salt, and in the presence of TBPB, catalyze the oxidation of cyclic olefins to optically active allylic benzoates with high enantioselectivity. kobe-u.ac.jpacs.org

The reaction involves the use of chiral pyridine (B92270) bis(diphenyloxazoline)-type ligands with a copper(I) source. acs.org TBPB acts as both the oxidant and the source of the benzoyloxy group that is transferred to the substrate. ataman-chemicals.compku.edu.cn The choice of solvent and the use of additives like phenylhydrazine (B124118) can significantly impact the reaction rate and enantiomeric excess of the product. acs.org More recently, TBPB has been used as both an oxidizing agent and an oxygenated nucleophile in the copper-catalyzed enantioselective radical esterification of propargylic C–H bonds. bohrium.com

Direct C-3 Acylation/Benzoylation of 2H-Indazoles

Exploration of Regioselectivity and Stereoselectivity in Radical Processes

The applications of this compound highlight its utility in controlling selectivity in radical reactions. The inherent nature of radical intermediates often poses challenges in achieving high regioselectivity and stereoselectivity, yet methodologies employing TBPB have demonstrated significant success.

Regioselectivity is a key feature in many TBPB-promoted transformations. For instance, the direct C-3 acylation of 2H-indazoles proceeds with high regioselectivity, with the incoming acyl radical exclusively attacking the C-3 position. rsc.orgresearchgate.net This is attributed to the electronic properties and stability of the resulting radical intermediate on the indazole core. Similarly, in the functionalization of coumarins, TBPB-mediated reactions can be directed to the C-3 position with excellent regioselectivity. researchgate.net The iron-catalyzed carboazidation of alkenes also demonstrates regiocontrol, where the initial carbon radical adds to the alkene in a predictable manner based on the stability of the subsequent radical intermediate. mdpi.comresearchgate.net